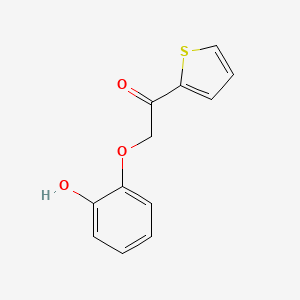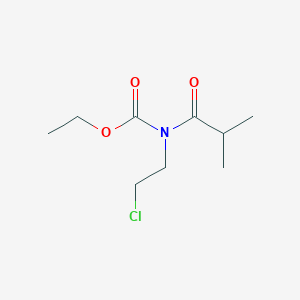![molecular formula C15H15N3O2 B11966251 Methyl 4-[(2-hydroxy-5-methylphenyl)diazenyl]phenylimidoformate CAS No. 202064-30-0](/img/structure/B11966251.png)
Methyl 4-[(2-hydroxy-5-methylphenyl)diazenyl]phenylimidoformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-[(2-hydroxy-5-méthylphényl)diazényl]phénylimidoformate de méthyle est un composé organique qui appartient à la classe des composés azoïques. Ces composés sont caractérisés par la présence d'une double liaison azote-azote (N=N) et sont souvent utilisés comme colorants en raison de leurs couleurs vives. La structure du composé comprend un groupe méthyle, un groupe hydroxyle et un groupe diazényle attaché à un cycle phényle, ce qui en fait une molécule polyvalente dans diverses applications chimiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-[(2-hydroxy-5-méthylphényl)diazényl]phénylimidoformate de méthyle implique généralement la diazotation d'une amine aromatique suivie d'un couplage avec un dérivé de phénol. Les conditions réactionnelles nécessitent souvent des milieux acides et des températures contrôlées pour assurer la stabilité de l'intermédiaire sel de diazonium.
Diazotation : Une amine aromatique est traitée avec de l'acide nitreux (généré in situ à partir de nitrite de sodium et d'acide chlorhydrique) pour former un sel de diazonium.
Réaction de couplage : Le sel de diazonium est ensuite mis à réagir avec un dérivé de phénol en milieu alcalin pour former le composé azoïque.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés à flux continu pour garantir une qualité et un rendement constants. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres réactionnels tels que la température, le pH et les concentrations des réactifs sont cruciaux pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-[(2-hydroxy-5-méthylphényl)diazényl]phénylimidoformate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des quinones.
Réduction : Le groupe azo peut être réduit pour former des amines.
Substitution : Des réactions de substitution électrophile peuvent se produire sur les cycles aromatiques.
Réactifs et conditions courantes
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Des réactifs comme le dithionite de sodium ou l'hydrogène en présence d'un catalyseur.
Substitution : Des agents halogénants ou des agents nitrants dans des conditions contrôlées.
Principaux produits formés
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Amines aromatiques.
Substitution : Composés aromatiques halogénés ou nitrés.
Applications De Recherche Scientifique
Le 4-[(2-hydroxy-5-méthylphényl)diazényl]phénylimidoformate de méthyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme colorant dans diverses techniques analytiques et comme réactif en synthèse organique.
Biologie : Employé dans la coloration des spécimens biologiques pour l'analyse microscopique.
Médecine : Investigé pour ses propriétés thérapeutiques potentielles, y compris les activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans la production de polymères colorés et comme colorant dans les textiles et les plastiques.
Mécanisme d'action
Le composé exerce ses effets principalement par son groupe azoïque, qui peut subir des réactions redox. Les cibles moléculaires et les voies impliquées comprennent :
Réactions redox : Le groupe azo peut être réduit pour former des amines, qui peuvent interagir avec diverses molécules biologiques.
Liaison aux protéines : Le composé peut se lier aux protéines et aux enzymes, affectant leur fonction et leur activité.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo redox reactions. The molecular targets and pathways involved include:
Redox Reactions: The azo group can be reduced to form amines, which can interact with various biological molecules.
Binding to Proteins: The compound can bind to proteins and enzymes, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(2-hydroxy-5-méthylphénylazo)acétanilide
- 2-hydroxy-5-[(E)-phényldiazényl]benzoate de méthyle
Unicité
Le 4-[(2-hydroxy-5-méthylphényl)diazényl]phénylimidoformate de méthyle est unique en raison de sa substitution spécifique, qui confère des propriétés chimiques et physiques distinctes. Sa combinaison de groupes fonctionnels permet une réactivité et des applications diverses, ce qui en fait un composé précieux dans divers domaines de la recherche et de l'industrie.
Propriétés
Numéro CAS |
202064-30-0 |
|---|---|
Formule moléculaire |
C15H15N3O2 |
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
methyl N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]methanimidate |
InChI |
InChI=1S/C15H15N3O2/c1-11-3-8-15(19)14(9-11)18-17-13-6-4-12(5-7-13)16-10-20-2/h3-10,19H,1-2H3 |
Clé InChI |
IOJXWYSAFSIHPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)N=COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Benzylamino-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B11966174.png)




![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11966234.png)

![ethyl 2-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11966244.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11966247.png)
![allyl (2E)-2-(2-fluorobenzylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966248.png)
![2,4-Dihydroxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11966252.png)

![4-{(E)-[({[4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11966259.png)
